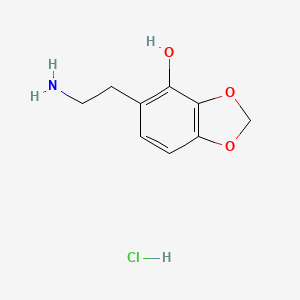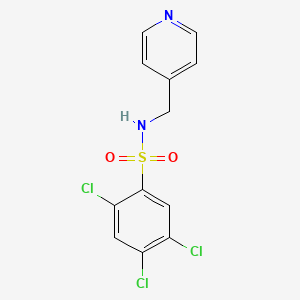![molecular formula C13H13BN2O3 B2699941 Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]- CAS No. 1538623-29-8](/img/structure/B2699941.png)
Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]-” is an organic compound related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . It belongs to the larger class of organoboranes . This compound is capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The general structure of a boronic acid is represented by R−B(OH)2, where R is a substituent . In the case of “Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]-”, the R group is a complex organic group.Chemical Reactions Analysis
Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling . A key concept in its chemistry is transmetallation of its organic residue to a transition metal .Physical And Chemical Properties Analysis
Boronic acids act as Lewis acids . Their unique feature is that they are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . The pKa of a boronic acid is 9, but they can form tetrahedral boronate complexes with pKa 7 .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of “Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]-”, also known as “(3-((2-Aminophenyl)carbamoyl)phenyl)boronic acid”, focusing on six unique applications:
Suzuki-Miyaura Cross-Coupling Reactions
Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This compound can serve as a reagent in these reactions, facilitating the synthesis of complex organic molecules under mild conditions . The versatility and stability of boronic acids make them valuable in creating pharmaceuticals, agrochemicals, and organic materials.
Development of Antiviral and Antibacterial Agents
Boronic acids, including (3-((2-Aminophenyl)carbamoyl)phenyl)boronic acid, have been explored for their potential in developing antiviral and antibacterial agents. Their ability to inhibit specific enzymes and proteins in pathogens makes them promising candidates for new therapeutic agents . Research has shown that boronic acid derivatives can effectively target bacterial enzymes, offering a pathway to novel antibiotics.
Sensor Technology for Saccharide Detection
Due to their ability to form reversible covalent bonds with diols, boronic acids are used in sensor technology for detecting saccharides and glycosylated biomolecules. This compound can be immobilized on metal substrates to create sensors that detect glucose and other sugars, which is particularly useful in medical diagnostics and monitoring diabetes .
Synthesis of Boronate-Functionalized Polymers
Boronic acids are employed in the synthesis of boronate-functionalized polymers, which have applications in drug delivery and materials science. These polymers can self-assemble into nanoparticles, providing a platform for targeted drug delivery systems that respond to specific biological stimuli . This application leverages the unique chemical properties of boronic acids to create advanced materials with tailored functionalities.
Catalysis in Organic Reactions
Boronic acids, including (3-((2-Aminophenyl)carbamoyl)phenyl)boronic acid, are used as catalysts in various organic reactions. Their ability to facilitate reactions such as the Heck coupling and other palladium-catalyzed processes makes them valuable in synthetic chemistry . These catalytic properties help streamline the synthesis of complex organic compounds, enhancing efficiency and selectivity.
Development of Fluorescent Probes
Boronic acids are utilized in the development of fluorescent probes for biological imaging and diagnostics. These probes can selectively bind to specific biomolecules, allowing for the visualization of cellular processes and the detection of disease markers . The incorporation of boronic acids into fluorescent molecules enhances their binding specificity and sensitivity, making them powerful tools in biomedical research.
将来の方向性
Boronic acid-based compounds have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Their unique properties have inspired the exploration of novel chemistries using boron to fuel emergent sciences . Future research may focus on developing new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery .
作用機序
Target of Action
The primary target of the compound Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]-, also known as (3-((2-Aminophenyl)carbamoyl)phenyl)boronic acid, is the formation of carbon-carbon bonds . This compound is commonly used as a reagent in Suzuki-Miyaura coupling reactions , where it interacts with aryl or vinyl halides to form carbon-carbon bonds .
Mode of Action
The compound Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]- interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]- affects the biochemical pathway of carbon-carbon bond formation . The Suzuki-Miyaura coupling reaction, in which this compound is commonly used, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis of some phenylboronic pinacol esters, which may be similar to this compound, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Result of Action
The result of the action of Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]- is the formation of carbon-carbon bonds . This is achieved through its role in Suzuki-Miyaura coupling reactions, where it interacts with aryl or vinyl halides .
Action Environment
The action of Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]- is influenced by environmental factors such as pH . The rate of hydrolysis of some phenylboronic pinacol esters, which may be similar to this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be influenced by the pH of the environment .
特性
IUPAC Name |
[3-[(2-aminophenyl)carbamoyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BN2O3/c15-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(8-9)14(18)19/h1-8,18-19H,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKNNSIYZIVQDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=CC=C2N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl methyl ether](/img/structure/B2699858.png)

![4-[(Z)-1-(dimethylamino)-2-piperidinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2699860.png)
![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B2699863.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone](/img/structure/B2699864.png)
![Tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2699866.png)
![[3,4-Bis(acetyloxy)-5-acetamido-6-(2-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2699867.png)

![Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2699870.png)
![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2699872.png)

![6-ethyl 3-methyl 2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2699876.png)
![4-(dibutylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2699878.png)
![1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2699879.png)